molecular formula C19H22N2O3 B2862836 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide CAS No. 1795303-07-9

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide

Cat. No.: B2862836
CAS No.: 1795303-07-9
M. Wt: 326.396
InChI Key: HDKOMIABQXFANX-UHFFFAOYSA-N
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Description

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a unique structure combining an azepane ring, a methoxyphenyl group, and a pyridine 1-oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the methoxyphenyl group and the pyridine 1-oxide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is essential to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide include other azepane derivatives and pyridine 1-oxide compounds. Examples include:

  • 3-(4-Methoxyphenyl)azepane
  • Pyridine 1-oxide derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

3-(3-(4-Methoxyphenyl)azepane-1-carbonyl)pyridine 1-oxide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an azepane moiety, and a methoxyphenyl group. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name [3(4methoxyphenyl)azepan1yl](1oxidopyridin1ium3yl)methanone\text{IUPAC Name }[3-(4-methoxyphenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone

Key Structural Features

FeatureDescription
Pyridine Ring Nitrogen-containing heterocycle known for various biological activities.
Azepane Moiety Seven-membered ring that can influence neuroactive properties.
Methoxyphenyl Group Enhances solubility and may contribute to antioxidant activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that compounds containing azepane and pyridine derivatives often exhibit antimicrobial properties. The presence of the methoxy group may enhance this activity due to increased lipophilicity, facilitating membrane penetration.

Anticancer Properties

Preliminary evaluations suggest that the compound may possess anticancer activity, particularly against specific cancer cell lines such as MDA-MB-231. The mechanism may involve inhibition of cell proliferation through interaction with key molecular targets.

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the nitrogen atom in the pyridine ring can facilitate binding to active sites, altering enzyme activity or receptor signaling pathways.

Research Findings

A summary of relevant studies on the biological activities of similar compounds is presented in the table below:

StudyCompound TestedBiological ActivityKey Findings
Thieno[2,3-d]pyrimidine derivativesAnticancerIC50 values demonstrated significant cytotoxic effects on MDA-MB-231 cells.
Various azepane derivativesAntimicrobialCompounds showed broad-spectrum antimicrobial activity against several pathogens.
α/β-Hydrolase Domain InhibitorsEnzyme inhibitionSpecific inhibitors showed selectivity for ABHD3 and ABHD4 with low IC50 values.

Case Studies

Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of related azepane compounds found that modifications in the aromatic substitution significantly impacted their efficacy against breast cancer cell lines. The introduction of electron-withdrawing groups enhanced activity, suggesting that structural optimization could improve therapeutic potential.

Case Study 2: Antimicrobial Evaluation
In another study focusing on azepane derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial activity, supporting further investigation into structure-activity relationships.

Properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-18-9-7-15(8-10-18)16-5-2-3-11-20(13-16)19(22)17-6-4-12-21(23)14-17/h4,6-10,12,14,16H,2-3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKOMIABQXFANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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